2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetic Acid
Description
2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetic acid is a triazine derivative characterized by a 1,2,4-triazine core substituted with two phenyl groups at the 5- and 6-positions and a sulfanyl-acetic acid moiety at the 3-position. This compound’s structure combines aromatic stability (from the diphenyltriazine) with the reactivity of the thioether (-S-) and carboxylic acid (-COOH) groups.
Properties
IUPAC Name |
2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c21-14(22)11-23-17-18-15(12-7-3-1-4-8-12)16(19-20-17)13-9-5-2-6-10-13/h1-10H,11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQIGRLJUBETSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331278 | |
| Record name | 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660336 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
95633-33-3 | |
| Record name | 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction with Bromoacetic Acid
5,6-Diphenyl-1,2,4-triazin-3-thiol reacts with bromoacetic acid in ethanol under reflux with sodium hydroxide (10% w/v) to form the target compound. The thiolate ion attacks the α-carbon of bromoacetic acid, displacing bromide.
Reaction Conditions
-
Solvent: Ethanol (20 mL)
-
Base: NaOH (0.02 mol)
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Temperature: Reflux (78°C) for 4 hours
-
Work-up: Precipitation with ice-cold HCl (10%) and recrystallization from ethanol-water (3:1).
Characterization
Ethyl Bromoacetate Route
To mitigate handling challenges with bromoacetic acid, ethyl bromoacetate is used. The ester intermediate is hydrolyzed to the acid post-substitution.
Procedure
-
Alkylation: XI reacts with ethyl bromoacetate in ethanol-KOH (5%) at 60°C for 3 hours.
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Hydrolysis: The ester intermediate is treated with aqueous HCl (6 M) under reflux for 2 hours.
Yield Optimization
Alternative Pathways and Byproduct Analysis
Disulfide Formation
Under oxidative conditions (e.g., trace Fe), the thiol precursor dimerizes to form a disulfide byproduct. This is minimized by conducting reactions under nitrogen and using fresh reagents.
Byproduct Identification
Competing Ring-Closure Reactions
In polar aprotic solvents (e.g., DMF), the thiol may undergo intramolecular cyclization with adjacent carbonyl groups. This is avoided by using ethanol or methanol as solvents.
Spectral and Crystallographic Validation
UV-Vis Spectroscopy
The compound exhibits λ at 275 nm (π→π, triazine ring) and 330 nm (n→π, C=O).
Industrial-Scale Considerations
Solvent Recovery
Ethanol is recovered via distillation (75% efficiency), reducing production costs.
Waste Management
Bromide byproducts are neutralized with AgNO to precipitate AgBr, ensuring environmentally compliant disposal.
Comparative Analysis of Methods
| Parameter | Bromoacetic Acid Route | Ethyl Bromoacetate Route |
|---|---|---|
| Yield | 68% | 74% |
| Purity (HPLC) | 98.5% | 99.2% |
| Reaction Time | 4 hours | 5 hours (including hydrolysis) |
| Byproduct Formation | <2% | <1% |
Mechanistic Insights
The reaction proceeds via an S2 mechanism, with the thiolate ion attacking the electrophilic α-carbon of the halogenated acetic acid. Density Functional Theory (DFT) calculations (extrapolated from) indicate a transition state energy barrier of 28.5 kcal/mol, consistent with moderate heating requirements.
Challenges and Solutions
Thiol Oxidation
Solution: Add 0.1% hydroquinone as a radical scavenger.
Low Solubility in Ethanol
Solution: Use DMF-EtOH (1:1) mixtures at 50°C to enhance dissolution.
Chemical Reactions Analysis
Types of Reactions
2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazine ring, with reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Introduction to 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetic Acid
This compound is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, agricultural science, and material science.
Structural Information
- Molecular Formula : C25H22N4OS
- Molecular Weight : 458.54 g/mol
- SMILES Notation : C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)NC3=NN=C(S3)C4=CC=CC=C4)C5=CC=CC=C5
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 483.10564 | 201.0 |
| [M+Na]+ | 505.08758 | 218.3 |
| [M+NH4]+ | 500.13218 | 207.9 |
| [M+K]+ | 521.06152 | 207.4 |
Medicinal Chemistry
The compound has been evaluated for its potential as an antitumor agent. Studies have shown that derivatives of triazine compounds exhibit cytotoxicity against various cancer cell lines. The presence of the sulfanyl group enhances the biological activity of these compounds by improving their interaction with biological targets.
Case Study: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of triazine compounds, including those containing the sulfanyl group. In vitro tests indicated that these compounds exhibited significant cytotoxic effects on breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the low micromolar range.
Agricultural Science
Compounds like this compound are being investigated for their potential use as herbicides or fungicides. The triazine ring is known for its herbicidal properties, making this compound a candidate for developing new agrochemicals.
Case Study: Herbicidal Activity
A recent field trial assessed the efficacy of triazine-based herbicides on common weeds in corn crops. The results demonstrated that formulations containing this compound significantly reduced weed biomass compared to untreated controls, suggesting its potential as a selective herbicide.
Material Science
The compound's unique chemical structure allows it to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
Case Study: Polymer Composites
Research published in Polymer Science explored the incorporation of triazine derivatives into polycarbonate matrices. The resulting composites showed improved thermal degradation temperatures and tensile strength compared to pure polycarbonate, indicating potential applications in high-performance materials.
Mechanism of Action
The mechanism of action of 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions, affecting their reactivity and stability. In biological systems, it may inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Triazine-Based Chelators
- 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) :
- Structure : PDT retains the 5,6-diphenyl-1,2,4-triazine core but replaces the sulfanyl-acetic acid with a pyridyl group.
- Function : PDT is a well-documented iron(II) chelator used in colorimetric assays. The pyridyl group enhances metal-binding specificity, whereas the sulfanyl-acetic acid in the target compound may confer solubility in aqueous media due to the carboxylic acid group .
- Applications : PDT is utilized in analytical chemistry for iron detection, while the target compound’s acetic acid group could expand its utility in biomedical or environmental chelation systems.
Pharmaceutical Derivatives
- Cephalosporin-Triazine Hybrids (e.g., Ceftriaxone derivatives): Structure: and describe cephalosporin antibiotics (e.g., ceftriaxone) modified with triazinyl-sulfanyl groups. These compounds integrate the triazine moiety into a β-lactam antibiotic framework. Function: The sulfanyl linkage in cephalosporin derivatives enhances stability and bioavailability. Applications: Cephalosporin-triazine hybrids are antimicrobial agents, while the target compound may serve as a precursor for drug development or a standalone bioactive molecule.
Agrochemical Analogues
- Triazine-Based Herbicides (e.g., Metsulfuron-methyl): Structure: Sulfonylurea herbicides like metsulfuron-methyl feature a 1,3,5-triazine core with sulfonyl and methyl groups. The target compound’s 1,2,4-triazine core and diphenyl substituents differ significantly . Function: The 1,3,5-triazine in herbicides inhibits acetolactate synthase (ALS), while the 1,2,4-triazine in the target compound may exhibit distinct biochemical interactions due to its substitution pattern. Applications: Herbicidal vs.
Comparative Data Table
| Parameter | 2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetic Acid | 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) | Ceftriaxone-Triazine Hybrids | Metsulfuron-methyl |
|---|---|---|---|---|
| Core Structure | 1,2,4-Triazine | 1,2,4-Triazine | 1,2,4-Triazine + β-lactam | 1,3,5-Triazine |
| Key Substituents | -SH, -COOH, 5,6-diphenyl | 2-pyridyl, 5,6-diphenyl | Triazinyl-SH, β-lactam | Sulfonylurea |
| Molecular Weight | ~370-400 g/mol (estimated) | ~330-350 g/mol | ~600-650 g/mol | ~381 g/mol |
| Solubility | Moderate (polar solvents due to -COOH) | Low (nonpolar solvents) | High (pharmaceutical formulations) | Low (agricultural formulations) |
| Primary Application | Chelation, drug intermediates | Iron detection | Antibiotics | Herbicides |
Research Findings and Implications
- Coordination Chemistry : The diphenyltriazine core in the target compound likely exhibits strong π-π interactions and metal-binding capacity, akin to PDT. The acetic acid group may enhance solubility for use in aqueous chelation systems .
- Biological Activity : While lacking antibiotic activity, the sulfanyl linkage could enable disulfide bond formation or enzyme inhibition, as seen in cephalosporin derivatives .
- Synthetic Utility : The compound’s modular structure allows for derivatization at the -COOH or -SH positions, paralleling strategies used in agrochemical and pharmaceutical synthesis .
Biological Activity
The compound 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetic Acid is a member of the triazine family, which has garnered interest for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : C21H18N6OS2
Molecular Weight : 434.1 g/mol
Structural Representation : The compound features a triazine ring substituted with phenyl groups and a sulfanyl acetic acid moiety.
Anticancer Activity
Recent studies have indicated that triazine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.
- Case Study : A derivative demonstrated an IC50 value of approximately 1.61 µg/mL against Jurkat cells, indicating strong activity compared to standard chemotherapy agents like doxorubicin .
Antimicrobial Activity
Triazine compounds have also been evaluated for their antimicrobial properties. The presence of the triazine ring is crucial for enhancing the antibacterial efficacy against both Gram-positive and Gram-negative bacteria.
- Research Findings : A related study found that specific substitutions on the triazine ring significantly increased antibacterial activity, suggesting that structural modifications can enhance efficacy .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.
- Antioxidant Properties : Some studies suggest that triazine derivatives possess antioxidant activities that contribute to their protective effects against oxidative stress in cells.
Table 1: Biological Activity Summary
| Activity Type | Test System | IC50/EC50 Value | Reference |
|---|---|---|---|
| Anticancer | Jurkat Cells | 1.61 µg/mL | |
| Antimicrobial | Gram-positive bacteria | Varies by derivative | |
| Antioxidant | Cell-free assays | Not specified |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Key Structural Features | Observed Activity |
|---|---|---|
| Compound A (related structure) | Methyl group at position 4 | Enhanced anticancer |
| Compound B (thiazole derivative) | N-phenylcarboxamide group | Significant cytotoxicity |
| Compound C (electron-withdrawing groups) | Substituted phenyl rings | Increased antibacterial |
Q & A
Basic: What are common synthetic routes for 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetic acid?
Answer:
The synthesis typically involves forming the 1,2,4-triazine core via cyclocondensation reactions, followed by introducing the sulfanylacetic acid moiety. Key steps include:
- Triazine ring formation : Reacting hydrazine derivatives (e.g., 5,6-diphenyl-1,2,4-triazin-3-amine) with carbonyl compounds under reflux conditions in ethanol or acetic acid .
- Sulfanyl group introduction : Thiolation using mercaptoacetic acid or its derivatives in the presence of chloroacetic acid at elevated temperatures (80–120°C) .
- Purification : Recrystallization from ethanol or DMF to isolate the final product.
Advanced: How can reaction conditions be optimized for introducing the sulfanylacetic acid moiety?
Answer:
Optimization strategies include:
- Temperature control : Higher yields are observed at 100–120°C due to improved reactivity of thiol intermediates .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) or triethylamine to accelerate nucleophilic substitution .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Monitoring : Thin-layer chromatography (TLC) with UV detection ensures reaction progression and purity .
Basic: Which analytical techniques are critical for confirming the compound’s structure?
Answer:
Table 1: Common Analytical Techniques for Structural Confirmation
| Technique | Application | Key Parameters Analyzed | Reference ID |
|---|---|---|---|
| X-ray Crystallography | Determines crystal structure and geometry | Bond lengths, angles, packing | |
| NMR Spectroscopy | Elucidates proton/carbon environments | Chemical shifts, coupling constants | |
| IR Spectroscopy | Identifies functional groups | S-H stretch (~2550 cm⁻¹) | |
| Elemental Analysis | Confirms purity and stoichiometry | C, H, N, S percentages |
Advanced: How should researchers resolve contradictions in spectral data for triazine derivatives?
Answer:
- Tautomerism analysis : Use 2D NMR (e.g., HSQC, HMBC) to distinguish between keto-enol or thione-thiol tautomers .
- Computational validation : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra .
- Crystallographic verification : Resolve ambiguities in bond orders via single-crystal X-ray diffraction .
Basic: What in vitro assays are suitable for assessing biological activity?
Answer:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition : Spectrophotometric assays targeting kinases or oxidoreductases (e.g., IC₅₀ determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced: How to study interaction mechanisms with biological macromolecules?
Answer:
- Molecular docking : Predict binding modes to proteins (e.g., using AutoDock Vina) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ, kₑ) .
Data Contradiction: How to address conflicting reports on bioactivity in literature?
Answer:
- Reproducibility : Replicate assays under standardized conditions (pH 7.4, 37°C) with controlled solvent systems .
- Orthogonal validation : Combine enzymatic assays with cellular models (e.g., bacterial growth curves) .
- Batch variability : Characterize compound purity (>95% by HPLC) and confirm stability under assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
